N-(3-cyanophenyl)acetamide
Overview
Description
N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H8N2O It is a derivative of acetamide where the acetamide group is substituted with a 3-cyanophenyl group
Mechanism of Action
Target of Action
N-(3-cyanophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the synthesis of a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . .
Mode of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to react with common bidentate reagents due to the suitable positioning of the carbonyl and cyano functions in these compounds . This allows them to form a variety of heterocyclic compounds .
Biochemical Pathways
Many derivatives of cyanoacetamide, the parent compound of this compound, have been reported to exhibit diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Many derivatives of cyanoacetamide, the parent compound of this compound, have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-cyanophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzonitrile with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Cyclization: Catalysts like triethylamine in ethanol.
Condensation: Aldehydes or ketones in the presence of a base such as pyridine.
Major Products:
Substitution: Formation of substituted cyanoacetamides.
Cyclization: Formation of heterocyclic compounds such as pyrroles or thiophenes.
Condensation: Formation of imines or other condensation products.
Scientific Research Applications
N-(3-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
N-(3-cyanophenyl)acetamide can be compared with other cyanoacetamide derivatives:
N-(4-cyanophenyl)acetamide: Similar structure but with the cyano group at the para position.
N-(2-cyanophenyl)acetamide: Cyano group at the ortho position, leading to different reactivity.
N-(3-cyanophenyl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness: this compound is unique due to the position of the cyano group, which influences its chemical reactivity and potential applications. The meta position of the cyano group can lead to distinct electronic and steric effects compared to the ortho and para positions.
Biological Activity
N-(3-cyanophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry and pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
This compound, with the molecular formula CHNO, features a cyano group attached to a phenyl ring, which is further connected to an acetamide moiety. The structural characteristics of this compound influence its reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its functional groups play a pivotal role in modulating enzyme activities and receptor functions, making it relevant in pharmacological studies.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can act as effective enzyme inhibitors. For instance, the presence of the cyano group can enhance binding affinity to certain enzymes, potentially leading to therapeutic applications in treating diseases where these enzymes are implicated .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study on related chloroacetamides revealed that the position of substituents on the phenyl ring significantly affects their antimicrobial efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilic nature of these compounds facilitates their penetration through cell membranes, enhancing their antimicrobial potential .
Structure-Activity Relationships (SAR)
The SAR of this compound has been investigated to understand how modifications to its structure can influence biological activity. The electronic effects of substituents, particularly the cyano group’s position on the phenyl ring, are critical in determining the compound's pharmacological properties. For example:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyano group at meta position | Potential enzyme inhibitor |
N-(4-cyanophenyl)acetamide | Cyano group at para position | Varies in activity due to different electronic effects |
N-(2-cyanophenyl)acetamide | Cyano group at ortho position | Different binding characteristics |
This table illustrates how structural variations impact biological interactions and efficacy.
Synthesis
The synthesis of this compound typically involves the cyanoacetylation of amines. Common methods include:
- Cyanoacetylation Reaction : The reaction between 3-cyanobenzylamine and acetic anhydride under reflux conditions yields this compound.
- Optimization for Yield : Adjusting reaction conditions such as temperature and solvent can significantly improve yield and purity.
Case Studies
- Antimicrobial Testing : A study conducted on chloroacetamides demonstrated that this compound exhibited moderate effectiveness against E. coli and high effectiveness against Gram-positive bacteria .
- Enzyme Inhibition Studies : Research focused on similar compounds showed that modifications in the phenyl ring can lead to enhanced inhibitory activity against specific enzymes involved in metabolic pathways relevant to diseases like cancer .
Properties
IUPAC Name |
N-(3-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBIARKNAZXRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353197 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58202-84-9 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58202-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-(3-cyanophenyl)acetamide?
A1: The molecular formula of this compound is C9H8N2O, and its molecular weight is 160.17 g/mol. This information is derived from the chemical name and structure, not from the provided abstract [].
Q2: Are there any known applications for this compound?
A2: The provided abstract does not mention any specific applications for this compound []. Further research is needed to explore its potential uses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.